DimethylphenylsilylmethylZinc chloride

Description

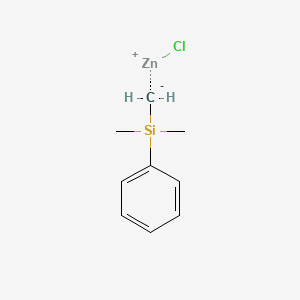

Dimethylphenylsilylmethylzinc chloride is an organozinc reagent featuring a dimethylphenylsilyl group attached to a methyl-zinc chloride backbone. Its structure combines the reactivity of zinc-halide bonds with the steric and electronic effects of the silyl substituent, making it valuable in cross-coupling reactions, such as Negishi couplings, where selective transfer of the silylmethyl group is required. The dimethylphenylsilyl moiety enhances stability and modulates reactivity compared to simpler alkyl-zinc reagents.

Properties

Molecular Formula |

C9H13ClSiZn |

|---|---|

Molecular Weight |

250.1 g/mol |

IUPAC Name |

chlorozinc(1+);methanidyl-dimethyl-phenylsilane |

InChI |

InChI=1S/C9H13Si.ClH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

NWEZWMAKLOIZQL-UHFFFAOYSA-M |

Canonical SMILES |

C[Si](C)([CH2-])C1=CC=CC=C1.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

DimethylphenylsilylmethylZinc chloride can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphenylsilylmethyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve large-scale reactions using specialized equipment to ensure high yield and purity .

Chemical Reactions Analysis

DimethylphenylsilylmethylZinc chloride undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: It can participate in reduction reactions, often acting as a reducing agent.

Substitution: It is commonly used in nucleophilic substitution reactions where it can replace halides or other leaving groups.

Coupling Reactions: It is frequently used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

DimethylphenylsilylmethylZinc chloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules for research purposes.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DimethylphenylsilylmethylZinc chloride involves its ability to act as a nucleophile in various chemical reactions. It can form carbon-carbon bonds by reacting with electrophiles, such as halides or carbonyl compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 2,6-Dichlorobenzylzinc Chloride

- Structure : A benzylzinc chloride derivative with two chlorine substituents on the aromatic ring ().

- Key Differences :

- The absence of a silyl group in 2,6-dichlorobenzylzinc chloride reduces steric bulk and alters electronic properties compared to dimethylphenylsilylmethylzinc chloride.

- Chlorine substituents increase electrophilicity, favoring aryl- or heteroaryl coupling partners, whereas the silyl group in this compound may enhance compatibility with electron-rich substrates.

- Applications : Primarily used in aryl-aryl couplings, contrasting with the silylmethyl group’s utility in alkylation or silylation reactions .

(b) Dimethylsulfamoyl Chloride

- Structure : Contains a sulfamoyl group (Cl⁻ bonded to sulfur and nitrogen) instead of a zinc-silyl system ().

- Key Differences: As a non-metallic compound, dimethylsulfamoyl chloride lacks the nucleophilic reactivity of organozinc reagents. It is primarily used as a sulfonating agent, whereas this compound participates in C–C bond formation.

- Safety: Classified as hazardous ([危]4-3-III), highlighting differences in handling requirements compared to organozinc reagents .

(c) Zinc Chloride (ZnCl₂)

- Structure: A simple inorganic salt without organic substituents ().

- Key Differences: Zinc chloride lacks the organometallic reactivity of this compound, serving instead as a Lewis acid catalyst or electrolyte. Characterization techniques like PXRD, DSC, and TGA/DTG (used for ZnCl₂ in ) would similarly apply to this compound to assess crystallinity and thermal stability.

Comparative Data Table

| Compound | Molecular Formula | Key Features | Reactivity Profile | Applications |

|---|---|---|---|---|

| This compound | C₉H₁₃ClSiZn | Silyl-methyl-zinc system; sterically bulky | Cross-coupling, silylation | Specialty organic synthesis |

| 2,6-Dichlorobenzylzinc chloride | C₇H₅Cl₂Zn | Aromatic chlorides; electrophilic | Aryl-aryl couplings | Pharmaceutical intermediates |

| Dimethylsulfamoyl chloride | C₂H₆ClNO₂S | Sulfamoyl group; non-metallic | Sulfonation reactions | Agrochemical production |

| Zinc chloride | ZnCl₂ | Inorganic Lewis acid | Catalysis, electrolytes | Metallurgy, battery technology |

Data inferred from structural analogs .

Reactivity and Stability Insights

- Steric Effects: The dimethylphenylsilyl group in this compound likely reduces aggregation tendencies compared to simpler alkyl-zinc chlorides, enhancing solubility in non-polar solvents.

- Electronic Effects: The electron-donating silyl group may stabilize the zinc center, slowing undesired side reactions (e.g., protonolysis) compared to electron-withdrawing substituents like chlorine in 2,6-dichlorobenzylzinc chloride.

- Thermal Stability: Based on TGA/DTG studies of ZnCl₂ (), organozinc compounds generally exhibit lower thermal stability than inorganic salts, decomposing at moderate temperatures (150–300°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.